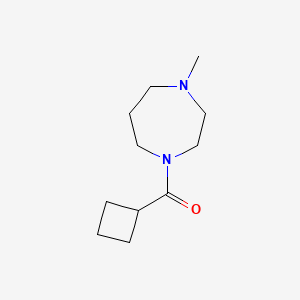
N-(1H-indazol-5-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-5-yl)cyclopropanecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
N-(1H-indazol-5-yl)cyclopropanecarboxamide acts as a N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitor by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes. In addition, N-(1H-indazol-5-yl)cyclopropanecarboxamide has been found to have anti-inflammatory and neuroprotective effects, which may be attributed to its ability to inhibit N-(1H-indazol-5-yl)cyclopropanecarboxamide.
Biochemical and Physiological Effects
N-(1H-indazol-5-yl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1H-indazol-5-yl)cyclopropanecarboxamide is its specificity towards N-(1H-indazol-5-yl)cyclopropanecarboxamide, which makes it a valuable tool for studying the role of N-(1H-indazol-5-yl)cyclopropanecarboxamide in various cellular processes. In addition, it has been found to have relatively low toxicity, making it a safer alternative to other N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitors. However, one of the limitations of N-(1H-indazol-5-yl)cyclopropanecarboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(1H-indazol-5-yl)cyclopropanecarboxamide. One of the main areas of research is the development of more potent and selective N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitors based on the structure of N-(1H-indazol-5-yl)cyclopropanecarboxamide. In addition, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects. Furthermore, the potential applications of N-(1H-indazol-5-yl)cyclopropanecarboxamide in the treatment of various diseases, such as cancer and neurodegenerative diseases, need to be explored in more detail.
Métodos De Síntesis
The synthesis of N-(1H-indazol-5-yl)cyclopropanecarboxamide involves the reaction between 1H-indazole-5-carboxylic acid and cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(1H-indazol-5-yl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(1H-indazol-5-yl)cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role as a N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitor. N-(1H-indazol-5-yl)cyclopropanecarboxamide is a protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of N-(1H-indazol-5-yl)cyclopropanecarboxamide has been found to have therapeutic potential in various diseases, such as Alzheimer's disease, diabetes, and cancer.
Propiedades
IUPAC Name |
N-(1H-indazol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11(7-1-2-7)13-9-3-4-10-8(5-9)6-12-14-10/h3-7H,1-2H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIRUSLOEYIAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)

![2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
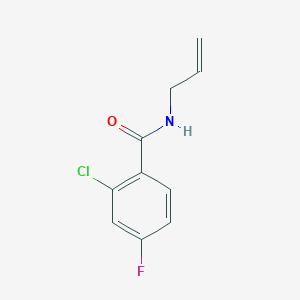
![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
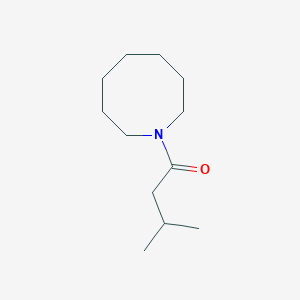
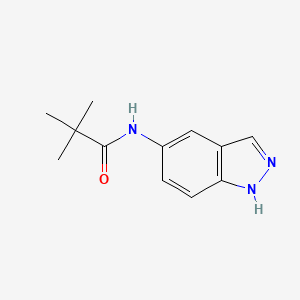
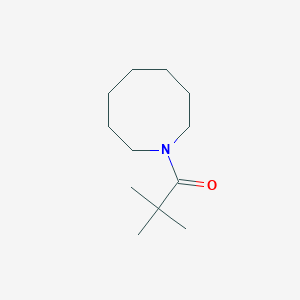
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
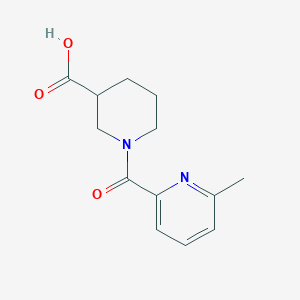
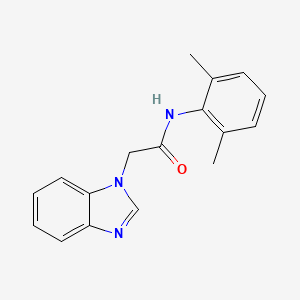
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
